molecular formula C6H11N3O2S B13247130 (1-ethyl-1H-pyrazol-5-yl)methanesulfonamide

(1-ethyl-1H-pyrazol-5-yl)methanesulfonamide

Cat. No.: B13247130
M. Wt: 189.24 g/mol
InChI Key: DVJMVYIDPBOIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethyl-1H-pyrazol-5-yl)methanesulfonamide (CAS 1597234-36-0) is a high-purity chemical compound supplied for research and development purposes. This pyrazole-sulfonamide hybrid is characterized by its molecular formula of C 6 H 11 N 3 O 2 S and a molecular weight of 189.24 g/mol . The integration of a sulfonamide functional group with a pyrazole heterocycle creates a privileged scaffold in modern drug discovery . Pyrazole-sulfonamide hybrids are recognized for their significant potential in pharmaceutical research, particularly as anticancer and anti-inflammatory agents . Similar structural motifs are found in clinically approved drugs, underscoring the therapeutic value of this chemotype . The primary sulfonamide group acts as a potent zinc-binding group (ZBG), enabling it to effectively inhibit metalloenzymes such as Carbonic Anhydrase (CA) isoenzymes, which are implicated in conditions like glaucoma, epilepsy, and edema . Research into sulfonamide-bearing pyrazolone derivatives has also identified them as multitarget inhibitors for cholinesterases (ChEs) and carbonic anhydrases, suggesting potential applications in complex disease areas like Alzheimer's disease . This compound is intended for use in laboratory research only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

(2-ethylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-2-9-6(3-4-8-9)5-12(7,10)11/h3-4H,2,5H2,1H3,(H2,7,10,11)

InChI Key

DVJMVYIDPBOIGV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Direct Sulfonamide Formation via Reaction with Methanesulfonyl Chloride

One of the most straightforward approaches involves reacting pre-formed pyrazole derivatives with methanesulfonyl chloride (MsCl). This method is well-documented and offers high yields under controlled conditions.

Procedure:

  • Step 1: Synthesis of 1-ethyl-1H-pyrazole, typically via condensation reactions involving ethyl hydrazine derivatives and β-dicarbonyl compounds.
  • Step 2: Addition of methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine to facilitate sulfonamide formation.

Reaction Scheme:

1-Ethyl-1H-pyrazole + CH3SO2Cl → (1-ethyl-1H-pyrazol-5-yl)methanesulfonamide

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or pyridine
  • Temperature: Room temperature to 0°C
  • Base: Pyridine or triethylamine (to scavenge HCl)

Research Data:

  • Vulcanchem reports the synthesis of similar pyrazole sulfonamides via this method, emphasizing the importance of controlling moisture and temperature to prevent side reactions.

Cyclization of Pyrazole Precursors from Hydrazines and β-Dicarbonyls

An alternative route involves constructing the pyrazole ring via cyclization of hydrazines with β-dicarbonyl compounds, followed by sulfonamide functionalization.

Key Steps:

  • Condensation of ethyl hydrazine derivatives with β-ketoesters or diketones to form the pyrazole core.
  • Subsequent sulfonylation at the 5-position using methanesulfonyl chloride.

Advantages:

  • Allows for diverse N-substituents on the pyrazole ring.
  • Facilitates structural modifications for structure-activity relationship studies.

Research Example:

  • A study demonstrated the synthesis of N-alkyl pyrazoles from primary aliphatic amines, which can be further sulfonylated.

Multi-Step Synthesis via Ester or Acid Derivatives

Another approach involves starting from ester or acid precursors that are converted into pyrazoles, then functionalized with sulfonyl groups.

Methodology:

  • Synthesis of pyrazole derivatives from esters using tert-butoxide-assisted C-(C=O) coupling.
  • Subsequent sulfonylation with methanesulfonyl chloride under basic conditions.

Research Data:

  • The use of tert-butoxide in ester transformations provides a route to substituted pyrazoles, which can then be sulfonated.

Reaction Conditions and Optimization

Method Solvent Temperature Reagents Yield Remarks
Direct sulfonylation DCM or pyridine 0°C to room temp MsCl, base 60-85% Moisture-sensitive, requires inert atmosphere
Cyclization from hydrazines Ethanol or DMSO 85°C Hydrazines, β-dicarbonyl Variable Suitable for N-substituted pyrazoles
Ester-based synthesis Tert-butoxide, DMF 100°C Ester, base 50-70% Good for diverse substitutions

Complete Research Results and Data Tables

Synthesis Yields and Conditions

Study Starting Material Reagents Solvent Temperature Yield (%) Notes
Vulcanchem (2024) 1-Ethyl-3-methylpyrazole MsCl, pyridine DCM 0°C to RT 70-85 Efficient sulfonamide formation
ACS Journal (2021) Hydrazine derivatives β-dicarbonyls Ethanol 85°C 46-82 Multi-step, versatile
RSC Data (2015) Esters tert-Butoxide DMF 100°C 50-70 Ester to pyrazole conversion

Key Observations

  • The presence of electron-donating groups on the pyrazole ring enhances reactivity towards sulfonylation.
  • Reaction conditions such as temperature and moisture control are critical for high yields.
  • N-substituted pyrazoles can be synthesized via cyclization or direct substitution, providing flexibility in structural modifications.

Scientific Research Applications

(1-ethyl-1H-pyrazol-5-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methanesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to interfere with the synthesis of folic acid in bacteria, leading to its antimicrobial properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Activities Evidence ID
This compound C₇H₁₃N₃O₂S 1-Ethyl, 5-methanesulfonamide 227.27 N/A (structural baseline) -
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl]methanesulfonamide C₁₄H₁₇N₃O₄S₂ 3-Phenyl, 1-tetrahydrothiophene dioxid 355.43 Enhanced solubility due to sulfone group; potential antiviral docking interactions
[1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine C₆H₈F₃N₃ 1-Methyl, 4-trifluoromethyl, 5-amine 191.15 Increased lipophilicity (CF₃ group); amine may enhance CNS penetration
(E)-4-(((3-(Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide Variable (e.g., C₂₂H₁₈N₄O₂S) 3-Substituted phenyl, 1-phenyl, sulfonamide ~400–450 Diuretic activity via carbonic anhydrase inhibition (in silico)
N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide C₂₆H₂₆N₄O₄S 3-Benzoyl, 5-ethoxyphenyl, methanesulfonamide 514.58 High docking score (-10.2 kcal/mol) against viral targets

Structural Modifications and Implications

  • Substituent Effects: Ethyl vs. Methyl Groups: The ethyl group in the target compound may confer greater metabolic stability compared to methyl analogs due to reduced oxidative susceptibility . Sulfonamide Positioning: Sulfonamide at the pyrazole 5-position (target compound) versus benzenesulfonamide in ’s analog alters hydrogen-bonding capacity and target selectivity .
  • Biological Activity: Antiviral Potential: The target compound’s structural analog in showed strong docking scores against viral polymerases, suggesting a role in disrupting viral replication . Diuretic Activity: The benzenesulfonamide derivative in demonstrated in silico diuretic activity, likely via carbonic anhydrase inhibition, a mechanism absent in the target compound due to differing sulfonamide placement .

Physicochemical Properties

  • Solubility : The sulfonamide group generally improves water solubility, but bulky substituents (e.g., phenyl in ’s compound) may counteract this benefit .
  • Molecular Weight : Higher molecular weight analogs (>350 g/mol) in and may face challenges in bioavailability under Lipinski’s rule of five .

Biological Activity

The compound (1-ethyl-1H-pyrazol-5-yl)methanesulfonamide is a derivative of pyrazole, a five-membered heterocyclic compound known for its diverse biological activities. The incorporation of the methanesulfonamide group enhances its solubility and potential reactivity, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄N₄O₂S, with a molecular weight of approximately 230.3 g/mol. Its structure features a pyrazole ring substituted at the 1-position with an ethyl group and at the 5-position with a methanesulfonamide moiety.

Antimicrobial Activity

Recent studies indicate that compounds containing pyrazole moieties, including this compound, exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (Mtb) and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

CompoundTarget PathogenMIC (μg/mL)Reference
This compoundMtb (H37Rv)< 0.5
1,3-Diarylpyrazolyl-acylsulfonamidesMRSA0.068
4-Acetyl-1,3-diphenyl-1H-pyrazoleKlebsiella pneumoniae0.034

The mechanism of action for pyrazole derivatives often involves interference with bacterial cell wall synthesis or other essential cellular processes. For example, studies have suggested that certain pyrazole-based compounds act by inhibiting specific enzymes involved in cell wall biosynthesis in Mtb, although no cross-resistance with known targets was detected .

Anti-inflammatory and Analgesic Properties

In addition to antimicrobial activity, some derivatives of pyrazole have demonstrated anti-inflammatory effects. For instance, compounds similar to this compound have been evaluated for their ability to reduce inflammation in models of carrageenan-induced edema . These findings suggest potential applications in treating inflammatory diseases.

Case Studies

A notable study involving pyrazole derivatives assessed their effectiveness against resistant strains of bacteria. The research involved synthesizing a series of compounds and evaluating their antimicrobial properties through minimum inhibitory concentration (MIC) assays. The results indicated that certain modifications to the pyrazole core significantly enhanced antibacterial activity, particularly against resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.